
(4-tert-Butylphenyl)bis(4-methylphenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-Butylphenyl)bis(4-methylphenyl)methane is an organic compound characterized by the presence of a tert-butyl group and two methylphenyl groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)bis(4-methylphenyl)methane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-methylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-Butylphenyl)bis(4-methylphenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(4-tert-Butylphenyl)bis(4-methylphenyl)methane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-tert-Butylphenyl)bis(4-methylphenyl)methane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the tert-butyl and methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl) phenyl phosphate
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
Uniqueness
(4-tert-Butylphenyl)bis(4-methylphenyl)methane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C25H28 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
1-[bis(4-methylphenyl)methyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C25H28/c1-18-6-10-20(11-7-18)24(21-12-8-19(2)9-13-21)22-14-16-23(17-15-22)25(3,4)5/h6-17,24H,1-5H3 |
InChI-Schlüssel |
LFCDNEAAIZBABE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


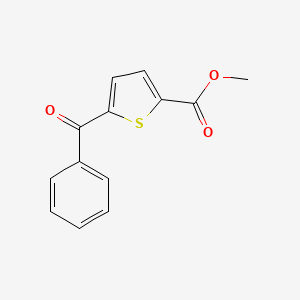
![2,2-diethoxy-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B14135228.png)

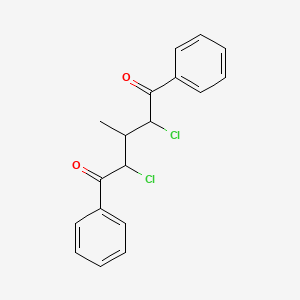


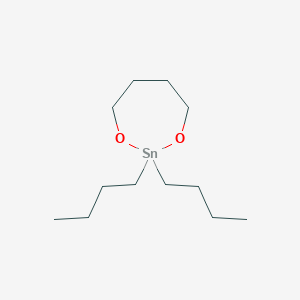
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)

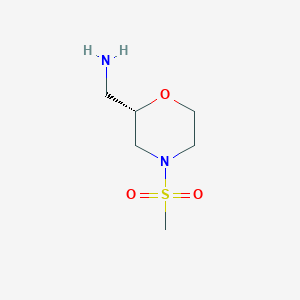
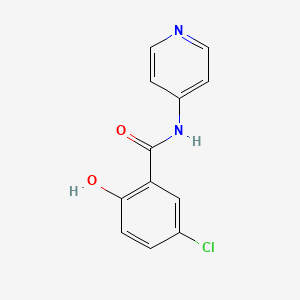
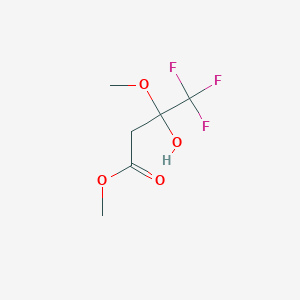
![4-{2-[(2-Methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethyl}benzenesulfonamide](/img/structure/B14135287.png)
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
